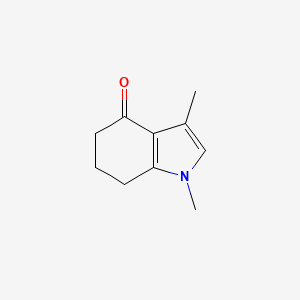

1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Description

Properties

IUPAC Name |

1,3-dimethyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGYEXNYVFNDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497218 | |

| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-84-9 | |

| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can be synthesized through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents, often under microwave irradiation, can lead to the functionalization of the indole ring system .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, control of reaction temperature, and the use of catalysts to enhance reaction rates. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

1,3-DMTHI has shown significant potential in medicinal chemistry due to its diverse biological activities:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. Molecular docking studies have demonstrated favorable interactions with proteins involved in cancer pathways such as Caspase 9 and MDM2.

- Neurological Applications : Derivatives of this compound are being explored for their potential as drugs for treating schizophrenia. They act as selective inhibitors of sirtuins and GABA receptor agonists, which are crucial in neuropharmacology .

The compound's biological activities include:

- Enzyme Binding Studies : Its nonplanar structure promotes optimal binding to active sites of enzymes, making it useful in studying enzyme-receptor interactions.

- Inhibitors of Platelet Aggregation : It has been investigated for its role in inhibiting platelet aggregation, which is vital for cardiovascular health.

Anticancer Research

A study focused on the anticancer properties of 1,3-DMTHI revealed its ability to induce cell death in various cancer cell lines. The compound was found to interact with key proteins involved in apoptosis pathways. This suggests its potential as a chemotherapeutic agent.

Neuropharmacological Studies

Research investigating the effects of 1,3-DMTHI on GABA receptors indicated that it could enhance inhibitory neurotransmission. This property is particularly beneficial for developing treatments for anxiety disorders and schizophrenia.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with various molecular targets and pathways. The nonplanar structure of the cyclohexene moiety in the indole derivative promotes optimal binding to enzyme active sites, enhancing its biological activity . The compound can act as an agonist or inhibitor, depending on the specific target and pathway involved. For example, it may inhibit sirtuins or activate GABA receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Reactivity and Functionalization

- Hydrogenation Resistance : The 1,3-dimethyl derivative resists transfer hydrogenation under ruthenium catalysis due to strong coordination of the pyrrole nitrogen to the metal center, which deactivates the catalyst . In contrast, sulfur analogues (e.g., 6,7-dihydrobenzo[b]thiophen-4(5H)-one) undergo hydrogenation readily under identical conditions .

- Electrophilic Substitution : The methyl groups in the 1,3-dimethyl derivative enhance electron density at the pyrrole ring, facilitating iodination and hydroxylation. For example, iodination yields α-iodo derivatives for antitumor applications .

- By-Product Formation : In Mannich reactions, 3-ethyl-2-methyl derivatives produce hydroxymethylated by-products when acetic acid is used as a solvent, highlighting the sensitivity of substituents to reaction conditions .

Physicochemical and Structural Properties

- Electron Density : X-ray charge density analysis of fluorophenyl-substituted derivatives reveals weak intermolecular interactions (e.g., C–H···F, C–F···F–C), which stabilize crystal packing . The 1,3-dimethyl variant’s electron density profile is distinct due to methyl-induced steric effects.

- Hydrogen Bonding : Analogues with hydroxyl or acetyl groups (e.g., 3-acetyl-1,5,6,7-tetrahydroindol-4-one) exhibit increased hydrogen-bonding capacity, influencing solubility and bioavailability .

Table 2: Key Physicochemical Parameters

| Compound | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|

| 1,3-Dimethyl derivative | 177.24 | 1 | 1 |

| 2,3-Dimethyl derivative | 163.10 | 1 | 1 |

| 3-Acetyl derivative | 177.20 | 1 | 2 |

Biological Activity

Overview

1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a nitrogen-containing heterocyclic compound belonging to the indole family. Its unique bicyclic structure, characterized by two methyl groups at positions 1 and 3 and a ketone group at position 4, contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- CAS Number : 14006-84-9

Synthesis Methods

This compound can be synthesized through various methods including:

- Multicomponent Reactions : Commonly involving the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines.

- Green Chemistry Approaches : Utilizing solvent-free conditions and microwave-assisted synthesis to enhance yield and minimize environmental impact.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms:

- Molecular Docking Studies : These studies have shown favorable interactions with proteins implicated in cancer pathways (e.g., Caspase 9 and MDM2) indicating potential as a chemotherapeutic agent .

Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter systems:

- GABA Receptor Agonism : It has been explored for its effects on GABA receptors which are crucial in regulating neuronal excitability and have implications in treating anxiety and epilepsy.

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes:

- IC50 Values : Various derivatives have shown IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM indicating moderate inhibitory activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| 1-Methylindole | Simpler structure | Used in organic synthesis |

| Tetrahydrocarbazole | Different biological activities | Potentially used in pharmaceuticals |

| 2-Methylindole | Similar reactivity | Found in natural products |

The presence of two methyl groups enhances solubility and stability compared to analogs like 1-methylindole and tetrahydrocarbazole .

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of indole compounds including this compound showed significant cytotoxicity against various cancer cell lines (e.g., HCT116) with IC50 values indicating potent activity .

- Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that this compound could modulate GABAergic activity effectively.

Q & A

Q. What are the recommended safety protocols for handling 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one in laboratory settings?

The compound is classified as an eye irritant (Category 2), skin irritant (Category 2), and a specific target organ toxicity agent affecting the respiratory system (STOT SE 3). Researchers must:

Q. What foundational synthetic routes are used to prepare this compound derivatives?

The primary methods include:

- Multicomponent reactions (MCRs): Cyclohexane-1,3-diones react with α-halogenoketones and primary amines under microwave irradiation for regioselective functionalization at position 7 of the indole ring .

- Intramolecular Friedel-Crafts acylation: Forms tricyclic derivatives like tetrahydropyrrolo[1,2-a]indole-1,8-diones, enabling further functionalization for bioactive compounds .

- Ball milling techniques: Solvent-free synthesis using sulfamic acid (20 mol%) at 600 rpm yields derivatives (e.g., 6,6-dimethyl-1,2-diphenyl-substituted analogs) in 98% yield .

Advanced Research Questions

Q. How can solvent-free ball milling techniques optimize the synthesis of this compound derivatives?

Ball milling enhances reaction efficiency by:

- Mechanochemical activation: Reduces reaction time to 60 minutes and eliminates solvent waste.

- Catalyst recyclability: Sulfamic acid retains >90% activity after 5 cycles, with only 8.5% mass loss during recovery .

- Scalability: Demonstrated for 2 mmol batches, with consistent yields (>95%) upon scaling . Key analytical data (e.g., ¹H NMR δ: 1.10 ppm for methyl groups, 7.39–7.41 ppm for aromatic protons) confirms structural integrity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies arise from variations in:

- Catalyst loading: Sulfamic acid at 20 mol% vs. proline at 10 mol% in aqueous domino reactions .

- Reaction conditions: Microwave-assisted MCRs achieve 85–92% yields, whereas traditional heating methods yield 70–80% .

- Purification methods: Recrystallization from ethanol/acetone improves purity (>98%) compared to column chromatography . Researchers should validate protocols using standardized NMR (e.g., CDCl₃ for ¹³C NMR δ: 28.6 ppm for methyl carbons) and HRMS (e.g., [M+1]⁺ at m/z 316.1691) .

Q. How do polymorphic forms of this compound derivatives impact their biological activity?

Polymorphs (e.g., centric P2₁/n vs. non-centric P2₁ crystals) exhibit distinct C–H⋯O hydrogen bonding and C–H⋯π interactions , altering solubility and receptor binding. For example:

Q. What role does asymmetric catalysis play in functionalizing this compound?

Proline-catalyzed aldol reactions enable enantioselective synthesis of anti-adducts (dr >20:1, ee >90%) for polypropionate precursors. Key steps include:

- Solvent optimization: Wet DMF for aromatic aldehydes vs. dry DMSO for aliphatic aldehydes.

- Desulfurization: Raney Ni converts thiopyran-4-one adducts into bioactive indole derivatives .

Methodological Considerations

Q. How should researchers characterize the electronic properties of this compound derivatives?

- Charge density analysis: Topological studies (e.g., Bader’s AIM theory) reveal C–F⋯F–C interactions in fluorinated analogs, critical for understanding crystallographic packing .

- HPLC-MS: Validates purity (>98%) and monitors degradation products under accelerated stability conditions.

Q. What experimental designs mitigate risks in scaling up this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.